Tedatioxetine hydrobromide
CAS No.: 960151-65-9
Cat. No.: VC0007213
Molecular Formula: C18H22BrNS
Molecular Weight: 364.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 960151-65-9 |
---|---|
Molecular Formula | C18H22BrNS |
Molecular Weight | 364.3 g/mol |
IUPAC Name | 4-[2-(4-methylphenyl)sulfanylphenyl]piperidine;hydrobromide |
Standard InChI | InChI=1S/C18H21NS.BrH/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15;/h2-9,15,19H,10-13H2,1H3;1H |
Standard InChI Key | OJVYWXLMPZJYGV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br |
Canonical SMILES | CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br |
Chemical and Physical Properties of Tedatioxetine Hydrobromide
Tedatioxetine hydrobromide is a brominated organic compound with the molecular formula and a molecular weight of 364.34 g/mol . Its chemical structure features a thioether-linked aromatic system and a piperidine ring, contributing to its affinity for monoamine transporters and serotonin receptors. The compound’s stereochemistry is achiral, with no defined stereocenters or E/Z isomers .
Key Physicochemical Characteristics
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 364.34 g/mol |
Solubility in DMSO | 80–100 mg/mL (219.57–274.47 mM) |
Storage Conditions | -20°C (powder), -80°C (solution) |
SMILES Notation | Br.CC1=CC=C(SC2=C(C=CC=C2)C3CCNCC3)C=C1 |
InChI Key | OJVYWXLMPZJYGV-UHFFFAOYSA-N |
The compound’s solubility profile necessitates sonication for full dissolution in dimethyl sulfoxide (DMSO), and it exhibits limited stability in aqueous solutions . Storage at -80°C is recommended for long-term preservation of stock solutions .
Pharmacological Mechanism of Action
Tedatioxetine hydrobromide exerts its effects through a dual mechanism: monoamine reuptake inhibition and receptor antagonism.
Triple Reuptake Inhibition
The compound inhibits the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), with preferential activity at SERT and NET . This tripartite action increases synaptic concentrations of serotonin, norepinephrine, and dopamine, potentially addressing anhedonia and emotional blunting associated with MDD .
Receptor Antagonism
Tedatioxetine antagonizes:
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5-HT2A receptors: Modulates cortical glutamate release and mitigates anxiety-related behaviors .
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5-HT2C receptors: Enhances dopaminergic and noradrenergic tone in the prefrontal cortex .
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5-HT3 receptors: Reduces gastrointestinal side effects common to SSRIs .
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α1A-adrenergic receptors: May contribute to cardiovascular side effects at higher doses .
This multimodal profile distinguishes it from selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), offering theoretical advantages in treatment-resistant depression .
Preclinical and Clinical Research Findings
Preclinical Studies
In vitro assays demonstrate potent binding affinities:
Rodent models showed significant reductions in immobility time during forced swim tests (FST) at doses of 5–10 mg/kg, comparable to imipramine . Anxiolytic effects were observed in elevated plus maze (EPM) paradigms, with a 40% increase in open-arm time versus controls .
Phase II Clinical Trials
A 2009 double-blind, placebo-controlled trial (n=278) evaluated tedatioxetine hydrobromide (10–20 mg/day) over 8 weeks in MDD patients :
Outcome Measure | Tedatioxetine (20 mg) | Placebo | p-value |
---|---|---|---|
MADRS Score Reduction | -14.2 ± 3.1 | -8.7 ± 2.9 | <0.001 |
Response Rate (≥50%) | 58% | 32% | 0.003 |
Remission Rate (MADRS ≤10) | 34% | 18% | 0.02 |
Notably, tedatioxetine showed rapid onset of action, with significant symptom reduction by Week 2 . Discontinuation rates due to adverse events (AEs) were 12% versus 6% for placebo .
System Organ Class | Preferred Terms | Reporting Odds Ratio (ROR) |
---|---|---|
Nervous System | Dizziness (8.2%), Headache (6.7%) | 1.45–2.31 |
Gastrointestinal | Nausea (14.1%), Constipation (5.4%) | 2.89–3.67 |
Psychiatric | Insomnia (4.9%), Anxiety (3.2%) | 1.12–1.98 |
Cardiovascular | Tachycardia (2.1%), Orthostatic Hypotension | 3.01 |
Serious AEs included serotonin syndrome (0.4%), QT prolongation (0.3%), and suicidal ideation (0.6%) . The ROR for serotonin syndrome was 4.12 (95% CI: 3.78–4.49), emphasizing the need for concomitant medication reviews .
Current Status and Future Directions
Despite Phase II success, tedatioxetine hydrobromide’s development status remains ambiguous. Patent filings from 2010–2015 suggest active interest, but no Phase III trials have been registered as of 2025 . Potential factors influencing developmental stagnation include:
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Safety Concerns: Cardiovascular AEs in long-term preclinical studies .
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Market Competition: Emergence of vortioxetine and esketamine as multimodal alternatives .
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Pharmacoeconomic Factors: High synthesis costs due to bromine content .
Future research priorities include:
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Biomarker-driven subpopulation analyses to identify optimal responders
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Fixed-dose combinations with atypical antipsychotics
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Reformulation for transdermal delivery to mitigate gastrointestinal AEs
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